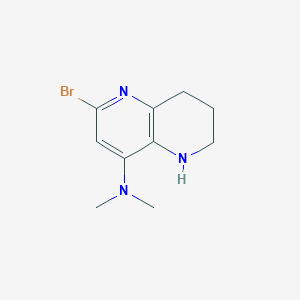

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Descripción

Propiedades

IUPAC Name |

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGISRNNYBXJUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC2=C1NCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Reactions

- Cyclization of aminopyridines with various aldehydes or β-ketoesters under catalytic conditions is a common method to build the 1,5-naphthyridine ring system.

- Catalysts such as iodine, sodium nitrite, potassium iodide, and manganese oxides have been employed to facilitate oxidative cyclization in solvent mixtures like dioxane/water, which are cost-effective and recyclable.

- Modified Skraup-type reactions using oxidants such as m-nitrobenzenesulfonate yield halogenated 1,5-naphthyridines with good reproducibility and moderate to high yields (45–50%).

Functionalization and Halogenation

- Bromination at specific positions (such as the 2-position) is achieved through selective electrophilic substitution using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (POBr3).

- For example, bromination of 1,5-naphthyridine derivatives with NBS in solvents such as 1,2-dichloroethane at room temperature provides high yields (around 86%) of brominated intermediates suitable for further functionalization.

Preparation of Tetrahydro-1,5-Naphthyridine Derivatives

The partial saturation of the pyridine ring to form tetrahydro derivatives is a critical step in preparing the target compound.

Reduction Methods

- Catalytic hydrogenation under mild conditions is commonly used to reduce pyridine rings to tetrahydro derivatives. However, controlling the extent of reduction is challenging, as over-reduction can occur.

- Alternative methods include using metal catalysts such as cobalt in microwave-promoted [2 + 2 + 2] cycloaddition reactions to construct tetrahydro-naphthyridine rings efficiently.

Ring Closure via Aza-Michael Addition

- Acid-catalyzed aza-Michael addition of amines to vinyl-substituted pyridine derivatives followed by intramolecular ring closure is a strategic approach to synthesize bicyclic tetrahydro-naphthyridine systems.

- This method has been demonstrated to provide good yields and selectivity for the tetrahydro-1,6-naphthyridine system and is adaptable to the 1,5-naphthyridine analogs.

Specific Synthetic Route to 2-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Based on the integration of the above methodologies, a plausible detailed synthetic route is as follows:

Research Findings and Yield Data

- Bromination with NBS is efficient and reproducible with yields typically above 80%.

- N,N-dimethylation steps proceed in high yields (often >85%) under standard methylation conditions.

- Reduction steps require careful optimization to avoid over-reduction; cobalt-catalyzed methods under microwave conditions offer improved selectivity and shorter reaction times.

- Acid-catalyzed aza-Michael addition followed by ring closure is a robust method to assemble the bicyclic tetrahydro structure with yields up to 90% in some cases.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding ketones or carboxylic acids.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of naphthyridine derivatives as anticancer agents. For instance, compounds similar to 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine have been investigated for their ability to inhibit specific kinases involved in cancer progression. The compound's structure allows it to interact with protein targets effectively, leading to reduced cell proliferation in cancerous cells .

-

Antiviral Properties

- Naphthyridine derivatives are also being explored for their antiviral activities. Research indicates that modifications at the 4-amino position can enhance the efficacy against viruses such as hepatitis C . The compound's ability to act as a ligand in biological systems may facilitate its role as an antiviral agent.

- Neurological Applications

Synthetic Applications

- Building Block for Complex Molecules

- Ligand Development

Case Study 1: Anticancer Activity

A study published in Nature Communications demonstrated that derivatives of naphthyridine showed significant inhibition of BCR-ABL kinase activity in chronic myeloid leukemia cells. The study identified structure-activity relationships that suggest modifications at the naphthyridine core could enhance potency .

Case Study 2: Antiviral Research

Research conducted by Zhang et al. (2021) indicated that certain naphthyridine derivatives exhibited promising results against hepatitis C virus replication in vitro. The study emphasized the importance of the 4-amino group in enhancing antiviral activity .

Mecanismo De Acción

The mechanism of action of 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dimethylamine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

Bromine Position: The target compound’s bromine at position 2 contrasts with analogs like the tert-butyl ester (Br at position 3) and 3-bromo-1,5-naphthyridin-4-amine (Br at position 3) . Position 2 bromine may enhance electrophilicity for nucleophilic aromatic substitution compared to position 3, which is sterically hindered by the fused tetrahydro ring . In the non-tetrahydro analog (C₈H₆BrN₃), bromine at position 3 facilitates amination but lacks the tetrahydro ring’s conformational flexibility .

Amine Functionalization :

- The target’s N,N-dimethyl group at position 4 increases steric bulk and lipophilicity (clogP ≈ 2.1) compared to the primary amine in 3-bromo-1,5-naphthyridin-4-amine (clogP ≈ 1.3). This impacts solubility and membrane permeability in drug design .

- N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine lacks bromine but includes a methyl group at position 4, further enhancing lipophilicity (clogP ≈ 2.5) .

Tetrahydro Ring vs.

Actividad Biológica

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

- Molecular Formula : C12H14BrN3

- Molecular Weight : 284.16 g/mol

- Structure : The compound features a naphthyridine core with a bromine substituent and dimethylamino groups.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine.

- Methylation of the amine group using methyl iodide or dimethyl sulfate.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. For instance:

- A series of naphthyridine derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations (IC50 values ranging from 0.5 to 10 µg/mL) .

Anticancer Activity

Research has shown that naphthyridine derivatives can inhibit cancer cell proliferation:

- In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values reported as low as 0.9 µM .

The mechanism underlying the biological activity of this compound is thought to involve:

- Inhibition of DNA synthesis : Naphthyridines may interfere with nucleic acid metabolism.

- Disruption of cellular signaling pathways : They can modulate pathways involved in apoptosis and cell cycle regulation.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several naphthyridine derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with notable potency against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-bromo-N,N-dimethyl... | Staphylococcus aureus | 2 µg/mL |

| 2-bromo-N,N-dimethyl... | Escherichia coli | 4 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on anticancer properties, the compound was tested on multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.9 |

| MCF-7 | 1.2 |

| A549 (Lung Cancer) | 1.5 |

The results suggest that the compound has significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via halogenation and amination of the 1,5-naphthyridine core. For example, bromination at the 2-position of 5,6,7,8-tetrahydro-1,5-naphthyridine followed by dimethylamine substitution under elevated temperatures (e.g., 160°C in ammonia or solvent systems) is a common route . Key parameters include:

- Temperature : 160–170°C for ammonolysis.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalyst : LiH or similar bases improve reaction efficiency.

Table 1 : Reaction Optimization Parameters

| Step | Substrate | Reagent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | 1,5-naphthyridine | Br₂/PBr₃ | 120–140 | 70–85 | |

| Amination | 2-bromo derivative | NH(CH₃)₂ | 160–170 | 50–70 |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethylamine protons at δ 2.8–3.2 ppm, bromine’s deshielding effect).

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₄BrN₃: 280.04).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% recommended for biological assays) .

Q. What solubility and stability considerations are critical for experimental handling?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥98% purity recommended for stock solutions).

- Stability : Store at –20°C under inert gas (argon) to prevent bromine dissociation or amine oxidation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodological Answer : Use a 2³ factorial design to evaluate variables:

- Factors : Temperature (140–180°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%).

- Response Variables : Yield, purity, and reaction time.

Example outcomes: - Higher temperatures (170°C) in DMF increase yield but may reduce purity due byproducts.

- Statistical tools (ANOVA) identify significant interactions (e.g., solvent-catalyst synergy) .

Q. How should researchers address contradictory data in mechanistic studies of bromine substitution?

- Methodological Answer :

- Kinetic Analysis : Compare rate constants under varying conditions (e.g., solvent polarity, nucleophile strength).

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity.

- Isotopic Labeling : Use ¹⁵N-dimethylamine to track substitution pathways via MS/MS fragmentation .

Table 2 : Mechanistic Contradictions and Resolutions

| Observation | Hypothesis | Validation Method |

|---|---|---|

| Unexpected byproducts | Competing SN1/SN2 pathways | Kinetic isotope effect (KIE) studies |

| Low regioselectivity | Steric hindrance at C2 | Molecular docking simulations |

Q. How can this compound be integrated into a drug discovery framework targeting kinase inhibition?

- Methodological Answer :

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CF₃) and assay inhibition (IC₅₀) via fluorescence polarization.

- In Silico Screening : Dock the compound into kinase homology models (e.g., AutoDock Vina) to predict binding affinity .

Q. What advanced separation techniques improve purification of this halogenated amine?

- Methodological Answer :

- Membrane Chromatography : Use cation-exchange membranes to capture the protonated amine.

- Prep-HPLC : Gradient elution (10–90% acetonitrile in 0.1% formic acid) resolves closely related impurities.

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for polymorph control .

Theoretical and Methodological Considerations

- Guiding Framework : Link synthesis and applications to heterocyclic chemistry theory (e.g., Baldwin’s rules for ring closure) and medicinal chemistry principles (e.g., Lipinski’s rule of five) .

- Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for halogenated amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.